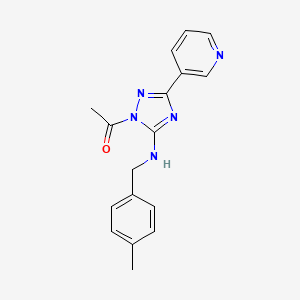![molecular formula C17H11NO5 B5592035 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H11NO5 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.06372245 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from 2-oxo-2H-chromen-3-yl, including 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans, suggesting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis of Novel Compounds
These derivatives have been utilized in the synthesis of novel chemical structures. For instance, efficient and convenient synthesis methods have been developed for heteroatom-containing polycyclic aromatic hydrocarbons using 2-oxo-2H-chromen derivatives (Pratap & Ram, 2009). Additionally, their use in creating new derivatives with varying antibacterial activities has been explored, further demonstrating their versatility in chemical synthesis (Behrami, 2018).
Green Chemistry Applications
In the context of green chemistry, these compounds have been used to develop environmentally benign synthesis methods. For example, a water-catalyzed, waste-free process for creating 2-amino-chromenes highlights the potential for eco-friendly chemical processes (Solhy et al., 2010).
Anticancer Potential
Some derivatives have shown promise in anticancer research. Indole-coumarin hybrids, including 2-oxo-2H-chromen derivatives, have demonstrated potential anticancer effects, particularly against human breast adenocarcinoma, making them candidates for novel anticancer drug entities (Kamath et al., 2015).
Catalysis in Chemical Synthesis
These derivatives have also found applications in catalysis. For example, metal–organic frameworks containing amino-functionalized benzoic acid derivatives have been used as catalysts in the synthesis of tetrahydro-chromenes, illustrating their utility in catalytic applications (Safarifard, Beheshti, & Morsali, 2015).
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been explored for activities including antibacterial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects .
Mode of Action
Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential . They have the ability to inhibit oxidative stress, which is a prime mechanism in the treatment of several disease conditions .
Biochemical Pathways
It’s known that the biological actions exhibited by chalcones, which this compound is a part of, are owed to their antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Result of Action
It’s known that coumarin-chalcone hybrid molecules have significant antioxidant potential . Antioxidants can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Properties
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUQGVITRNPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)
![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)
